molecular formula C25H29N9O2 B2847007 3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide CAS No. 1021123-01-2

3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide

Cat. No. B2847007
CAS RN: 1021123-01-2
M. Wt: 487.568
InChI Key: UYBHJKZFBMVYFT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C25H29N9O2 and its molecular weight is 487.568. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

Catalytic Protodeboronation: Recent research has demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach . This compound could serve as a valuable building block in such protocols. Additionally, when paired with a Matteson–CH₂–homologation, it enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown.

Phytochemistry

Phenyl Propanoidic Glucosides: The compound’s structure contains phenyl propanoidic moieties. Investigating its presence in plant extracts or its biosynthesis pathways could shed light on its natural occurrence and potential roles in plant defense or signaling .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N9O2/c1-36-20-6-3-19(4-7-20)5-8-22(35)26-11-12-34-24-21(17-31-34)23(29-18-30-24)32-13-15-33(16-14-32)25-27-9-2-10-28-25/h2-4,6-7,9-10,17-18H,5,8,11-16H2,1H3,(H,26,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBHJKZFBMVYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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